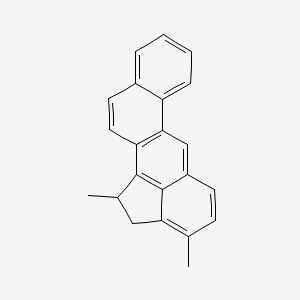

1,3-Dimethylcholanthrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dimethylcholanthrene is a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. It is a derivative of cholanthrene, with two methyl groups attached at the 1 and 3 positions of the molecule. This compound is primarily used in scientific research to study the mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Dimethylcholanthrene can be synthesized through a multi-step process involving the alkylation of cholanthrene. One common method involves the Friedel-Crafts alkylation of cholanthrene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

1,3-Dimethylcholanthrene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric ferricyanide and other one-electron transfer oxidizing reagents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids are used under acidic conditions.

Major Products Formed

Oxidation: Major products include 1-hydroxy-3-methylcholanthrene and 1-keto-3-methylcholanthrene.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

1,3-Dimethylcholanthrene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:

Chemistry: Studying the reactivity and chemical behavior of polycyclic aromatic hydrocarbons.

Biology: Investigating the biological effects of carcinogens on cellular processes and DNA.

Medicine: Understanding the mechanisms of carcinogenesis and developing potential cancer therapies.

Industry: Used as a reference compound in toxicological studies and environmental monitoring.

作用機序

1,3-Dimethylcholanthrene exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with xenobiotic response elements to regulate the expression of various genes involved in xenobiotic metabolism. This process leads to the formation of reactive metabolites that can interact with DNA, causing mutations and initiating carcinogenesis .

類似化合物との比較

Similar Compounds

3-Methylcholanthrene: Another potent carcinogen with similar structure and properties.

7,12-Dimethylbenz[a]anthracene: A polycyclic aromatic hydrocarbon with strong carcinogenic activity.

Benzo[a]pyrene: A well-known carcinogen found in tobacco smoke and grilled foods.

Uniqueness

1,3-Dimethylcholanthrene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Its ability to form specific reactive metabolites makes it a valuable compound for studying the detailed mechanisms of carcinogenesis and the effects of polycyclic aromatic hydrocarbons on biological systems .

生物活性

1,3-Dimethylcholanthrene (DMC) is a polycyclic aromatic hydrocarbon (PAH) and a potent chemical carcinogen. Its biological activity has been extensively studied, particularly in relation to its mutagenic properties, mechanisms of action, and effects on various biological systems.

This compound is structurally related to 3-methylcholanthrene (3-MC), which is known for its strong carcinogenic effects. The compound has a molecular formula of C₁₈H₁₈ and is characterized by a complex polycyclic structure that allows it to interact with biological macromolecules, leading to significant mutagenic and carcinogenic outcomes.

The biological activity of DMC primarily involves its metabolic activation to reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can result in mutations during DNA replication. The metabolic activation typically occurs via cytochrome P450 enzymes, which convert DMC into more reactive forms.

Key Metabolites

- 1-Hydroxy-3-methylcholanthrene : Demonstrated high mutagenic potential.

- 1,9,10-Trihydroxy-9,10-dihydro-3-methylcholanthrene : Exhibits the highest mutagenicity among metabolites.

- 3-Methylcholanthrene-2-one : Also shows significant activity but less than the aforementioned compounds.

Biological Effects

The biological effects of DMC have been evaluated in various studies focusing on its genotoxicity and carcinogenicity. Below are key findings from recent research:

Genotoxicity Studies

- Transgenic Mouse Models : Studies using transgenic Big Blue mice have shown that DMC induces DNA adduct formation and increases cell proliferation in liver tissues. A single dose of DMC resulted in significant nuclear enlargement and elevated mitotic indices within three days post-exposure .

- Bacterial Mutagenesis : DMC has been shown to be mutagenic in bacterial assays, particularly using strains of Salmonella typhimurium. The compound's metabolites were found to be significantly more mutagenic than the parent compound itself .

Tumor Induction

DMC has been demonstrated to induce tumors effectively with minimal doses:

- In experiments involving subcutaneous injection in mice models, a single dose led to tumor formation at the injection site without the need for additional carcinogen applications or tumor promoters .

Case Study 1: Tumorigenesis in Mice

In a study involving Fanconi Anemia (FA) knockout mice, administration of 200 μg of DMC led to tumor development within 20 weeks. This study highlights the compound's ability to induce neoplastic changes with a single exposure, demonstrating its potency as a carcinogen .

Case Study 2: DNA Adduct Formation

Research conducted on transgenic mice revealed that exposure to DMC resulted in DNA adducts that were associated with increased mutation rates in hepatic tissues. This study utilized immunohistochemical analysis to assess cell proliferation and DNA damage over time .

Data Summary Table

特性

CAS番号 |

63041-61-2 |

|---|---|

分子式 |

C22H18 |

分子量 |

282.4 g/mol |

IUPAC名 |

1,3-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C22H18/c1-13-7-8-16-12-20-17-6-4-3-5-15(17)9-10-18(20)21-14(2)11-19(13)22(16)21/h3-10,12,14H,11H2,1-2H3 |

InChIキー |

WSZQILGMYQZUBK-UHFFFAOYSA-N |

正規SMILES |

CC1CC2=C(C=CC3=CC4=C(C1=C23)C=CC5=CC=CC=C54)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。